molecular formula C8H12N2O2 B8814369 6-Hydroxy-2-isobutylpyrimidin-4(1H)-one CAS No. 61456-89-1

6-Hydroxy-2-isobutylpyrimidin-4(1H)-one

Cat. No.: B8814369
CAS No.: 61456-89-1
M. Wt: 168.19 g/mol
InChI Key: KBKLCXNDZBKDDW-UHFFFAOYSA-N
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Description

6-Hydroxy-2-isobutylpyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-isobutylpyrimidin-4(1H)-one typically involves the condensation of appropriate aldehydes and amines followed by cyclization. Common reagents used in the synthesis include:

  • Aldehydes (e.g., isobutyraldehyde)
  • Amines (e.g., urea or guanidine)
  • Catalysts (e.g., acids or bases)

Industrial Production Methods

Industrial production methods may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-isobutylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Formation of reduced pyrimidinone derivatives.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrimidinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-isobutylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

  • Inhibition of enzyme activity
  • Modulation of receptor function
  • Interference with nucleic acid synthesis

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-2-methylpyrimidin-4(3H)-one
  • 6-Hydroxy-2-ethylpyrimidin-4(3H)-one
  • 6-Hydroxy-2-propylpyrimidin-4(3H)-one

Uniqueness

6-Hydroxy-2-isobutylpyrimidin-4(1H)-one is unique due to its specific isobutyl substitution, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

CAS No.

61456-89-1

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4-hydroxy-2-(2-methylpropyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H12N2O2/c1-5(2)3-6-9-7(11)4-8(12)10-6/h4-5H,3H2,1-2H3,(H2,9,10,11,12)

InChI Key

KBKLCXNDZBKDDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=CC(=O)N1)O

Origin of Product

United States

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